4-tert-Butylcyclohexyl isobutyrate
Description
Molecular Architecture and Isomeric Considerations of 4-tert-Butylcyclohexyl Isobutyrate
The molecular structure of this compound is a key determinant of its chemical and physical characteristics. A detailed examination reveals specific features of its cyclohexane (B81311) core and the critical role of its stereoisomers.
Structural Peculiarities of the Cyclohexane Ring System
The cyclohexane ring is not a planar hexagon; it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In monosubstituted cyclohexanes, the substituent can occupy one of two positions: axial (parallel to the main C3 axis) or equatorial (pointing away from the ring's perimeter).
A defining feature of the 4-tert-butylcyclohexyl moiety is the presence of the large tert-butyl group. Due to its significant steric bulk, this group has a very strong preference for the equatorial position. When forced into the axial position, it experiences significant steric hindrance from the axial hydrogens on the same side of the ring. This energetic penalty is so high that the tert-butyl group effectively "locks" the cyclohexane ring in a single chair conformation. This conformational locking is a powerful tool in stereochemical studies, as it allows researchers to investigate the properties of a fixed axial or equatorial substituent without the complication of rapid ring inversion (chair-flipping). In some highly strained related molecules, such as cis-1,4-di-tert-butylcyclohexane, computational and spectroscopic studies have shown that the molecule may adopt a twist-boat conformation to alleviate the steric strain of having a tert-butyl group in an axial position. upenn.edunih.gov
Stereochemical Aspects: cis- and trans-Isomers of the Cyclohexyl Moiety
The substitution pattern on the cyclohexane ring of this compound gives rise to two distinct geometric isomers: cis and trans. These isomers are diastereomers, meaning they are non-superimposable, non-mirror-image stereoisomers with different physical properties.
trans-4-tert-Butylcyclohexyl isobutyrate : In the trans isomer, the tert-butyl group and the isobutyrate group are on opposite sides of the cyclohexane ring. Given the tert-butyl group's strong preference for the equatorial position, the isobutyrate group also occupies an equatorial position (e,e). This conformation is generally the most thermodynamically stable.
cis-4-tert-Butylcyclohexyl isobutyrate : In the cis isomer, the tert-butyl and isobutyrate groups are on the same side of the ring. To accommodate the bulky tert-butyl group in the equatorial position, the isobutyrate group is forced into the higher-energy axial position (e,a).
The synthesis of this compound typically starts from the corresponding 4-tert-butylcyclohexanol (B146172), which also exists as cis and trans isomers. The stereochemistry of the starting alcohol dictates the stereochemistry of the final ester product. For instance, the reaction of cis-4-tert-butylcyclohexanol with a reagent like phosphorus pentabromide proceeds to form the corresponding alkyl bromide, a precursor for other derivatives. acs.org The clear distinction between the axial and equatorial positions in these locked systems makes them ideal models for studying the effect of substituent orientation on reactivity and physical properties. utdallas.edu
Conformation-Structure-Activity Relationships in Cyclohexyl Derivatives
The study of conformation-structure-activity relationships (CSAR) seeks to understand how the specific three-dimensional arrangement of a molecule influences its biological or physical properties. The 4-tert-butylcyclohexyl framework is a classic model for such investigations because of its conformationally rigid nature.
While specific CSAR studies on this compound itself are not extensively documented in the provided results, research on closely related compounds like 4-tert-butylcyclohexyl acetate (B1210297) and other cyclohexyl derivatives provides significant insight. nist.govnih.govresearchgate.net For example, in the field of fragrance chemistry, the cis and trans isomers of 4-tert-butylcyclohexyl acetate are known to possess distinct odors, a direct consequence of their different shapes interacting with olfactory receptors. google.com
In medicinal chemistry, understanding the spatial arrangement of functional groups is crucial. Studies on cyclohexylcarbamic acid derivatives, for instance, have explored how the shape and substituent positions on the ring impact their ability to inhibit enzymes like fatty acid amide hydrolase (FAAH). acs.org These studies often find that a specific stereochemical and conformational arrangement is necessary for optimal binding to a biological target. acs.orgnih.gov The principle that reactivity and biological activity are dependent on the conformation (axial vs. equatorial) of the functional group is a fundamental concept in organic chemistry, and derivatives of 4-tert-butylcyclohexanol are frequently used to demonstrate this. utdallas.eduresearchgate.net
Overview of Scientific Interest and Research Trajectories
Academic and industrial interest in this compound and its analogs is primarily driven by its application in fragrance chemistry and as a model system for fundamental organic chemistry research.
Research trajectories involving this and related structures often focus on:
Synthesis and Characterization : Developing efficient and stereoselective methods for synthesizing the pure cis or trans isomers. acs.orgresearchgate.net This includes the esterification of the corresponding 4-tert-butylcyclohexanol isomers and the characterization of the products using techniques like NMR and gas chromatography. researchgate.net
Conformational Analysis : Using computational methods and spectroscopic techniques (like low-temperature NMR) to precisely measure the energetic differences and interconversion barriers between different conformations (chair, twist-boat) in substituted cyclohexanes. nih.govresearchgate.net
Structure-Property Correlation : Quantitatively relating the molecular structure of these isomers to their physical properties. This can involve studying their behavior in different solvents or their interactions with other molecules. researchgate.net For example, research on related carbamates uses quantitative structure-activity relationship (QSAR) models to predict biological activity based on structural parameters like hydrophobicity and steric factors. walisongo.ac.id
Materials Science : Although less common for the isobutyrate specifically, cyclohexyl derivatives are investigated for applications in materials like liquid crystals, where the rigid and well-defined shape of the molecules is advantageous.
Structure
2D Structure
3D Structure
Properties
CAS No. |
5451-57-0 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl) 2-methylpropanoate |
InChI |
InChI=1S/C14H26O2/c1-10(2)13(15)16-12-8-6-11(7-9-12)14(3,4)5/h10-12H,6-9H2,1-5H3 |
InChI Key |
RMCOAKZBTKDTCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1CCC(CC1)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Stereoselective Preparation of 4 Tert Butylcyclohexyl Isobutyrate
Chemo-Catalytic Routes to 4-tert-Butylcyclohexanol (B146172) Precursors
The synthesis of 4-tert-butylcyclohexyl isobutyrate fundamentally relies on the availability of its alcohol precursor, 4-tert-butylcyclohexanol. The stereochemistry of this precursor, specifically the ratio of its cis and trans isomers, is a critical determinant of the properties of the final ester product. Chemo-catalytic methods offer robust and scalable pathways to this key intermediate.
Hydrogenation of 4-tert-Butylphenol (B1678320) and Control of Isomer Ratio
The catalytic hydrogenation of 4-tert-butylphenol is a primary industrial route to 4-tert-butylcyclohexanol. chemicalbook.comwikipedia.org This process involves the reduction of the aromatic ring of 4-tert-butylphenol in the presence of a metal catalyst and hydrogen gas. The choice of catalyst and reaction conditions significantly influences the resulting ratio of cis to trans isomers of 4-tert-butylcyclohexanol.
The control of the isomer ratio is paramount as the cis and trans isomers of the subsequent acetate (B1210297) ester, for example, possess distinct fragrance profiles, with the cis isomer often being preferred in the perfume industry for its intense woody and flowery scent. google.comgoogle.com
Table 1: Isomer Ratios in the Hydrogenation of 4-tert-Butylphenol
| Catalyst System | Solvent | Temperature (°C) | Pressure (Pa) | cis:trans Ratio | Reference |
| Rhodium and HCl/H₂SO₄ | Not Specified | Not Specified | Not Specified | >80:20 | googleapis.com |
| Ruthenium | THF | 180 | 2.6 x 10⁷ | Not specified, 99.9% total isomers | chemicalbook.com |
| Not Specified | Cyclohexane (B81311) | 98 | 16 x 10⁵ | 81.9:15.9 | prepchem.com |
Stereoselective Reduction of 4-tert-Butylcyclohexanone (B146137)
An alternative and often more stereocontrolled route to 4-tert-butylcyclohexanol involves the reduction of 4-tert-butylcyclohexanone. The rigid conformational nature of the t-butyl group, which acts as an "anchor," allows for predictable facial selectivity during hydride attack on the carbonyl group. drnerz.com This leads to the formation of distinct and often separable cis and trans isomers.
The choice of reducing agent is critical in determining the stereochemical outcome. Small hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), tend to favor axial attack on the carbonyl carbon, leading to the formation of the thermodynamically more stable trans-4-tert-butylcyclohexanol as the major product. thecatalyst.orgtamu.edu Conversely, bulkier reducing agents, like L-Selectride (lithium tri-sec-butylborohydride), deliver the hydride from the more sterically hindered equatorial face, resulting in the cis-isomer as the predominant product. tamu.edu
For instance, the reduction of 4-tert-butylcyclohexanone with NaBH₄ in ethanol (B145695) at 25°C yields trans-4-tert-butylcyclohexanol as the major product. thecatalyst.org In contrast, the use of L-Selectride can produce the cis-isomer with high selectivity. tamu.edu
Heterogeneous catalysts have also been developed for the stereoselective reduction of 4-tert-butylcyclohexanone. Zeolite BEA has been reported as a stereoselective and regenerable heterogeneous catalyst for the Meerwein-Ponndorf-Verley (MPV) reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol. rsc.orgrsc.org This method offers the advantage of easy catalyst separation from the reaction mixture. rsc.org
Furthermore, various homogenous catalyst systems have been shown to be highly effective. For example, ruthenium aminophosphine (B1255530) complexes, such as RuCl₂ (aminophosphine)₂ and RuCl₂(diphosphine)(aminophosphine), in the presence of a base, catalyze the hydrogenation of 4-tert-butylcyclohexanone to produce cis-4-tert-butylcyclohexanol with selectivities of at least 95:5. google.comgoogle.com Iridium and rhodium catalysts have also been employed for this purpose. google.comorgsyn.org
Table 2: Stereoselective Reduction of 4-tert-Butylcyclohexanone
| Reducing Agent/Catalyst | Predominant Isomer | Key Features | Reference(s) |
| Sodium Borohydride (NaBH₄) | trans | Small hydride reagent, favors axial attack. | thecatalyst.orgtamu.edu |
| L-Selectride | cis | Bulky hydride reagent, favors equatorial attack. | tamu.edu |
| Zeolite BEA | cis | Heterogeneous catalyst for MPV reduction. | rsc.orgrsc.org |
| Ruthenium Aminophosphine Complexes | cis | High selectivity (≥95:5) in the presence of a base. | google.comgoogle.com |
| Iridium and Rhodium Catalysts | cis | Effective for hydrogenation to the cis-alcohol. | google.comorgsyn.org |
Esterification Strategies for Isobutyrate Moiety Introduction
Once the desired isomer of 4-tert-butylcyclohexanol is obtained, the next step is the introduction of the isobutyrate group through esterification. This reaction forms the final product, this compound.
Esterification Reactions and Mechanisms in the Synthesis of Isobutyrates
Esterification is a well-established chemical transformation that typically involves the reaction of an alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640). The most common method is the Fischer-Speier esterification, which involves reacting the alcohol (4-tert-butylcyclohexanol) with isobutyric acid in the presence of an acid catalyst. The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester.
Alternatively, isobutyryl chloride or isobutyric anhydride can be used for a more reactive and often faster esterification. These reactions typically proceed in the presence of a base to neutralize the HCl or isobutyric acid byproduct.
Optimized Reaction Conditions and Catalysis for this compound Formation
The synthesis of this compound is achieved through the esterification of 4-tert-butylcyclohexanol. While specific optimized conditions for the synthesis of the isobutyrate are not extensively detailed in the provided search results, the general principles of esterification apply. For example, the acetylation of 4-tert-butylcyclohexanol to form 4-tert-butylcyclohexyl acetate, a closely related and commercially significant fragrance compound, is a well-known process. google.comgoogle.com This suggests that similar conditions, such as reacting 4-tert-butylcyclohexanol with isobutyric acid in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, or with isobutyryl chloride or anhydride in the presence of a base like pyridine (B92270) or triethylamine, would be effective for the formation of this compound. The choice of conditions would depend on the desired reaction rate, yield, and the need to avoid side reactions.
Biocatalytic and Enzymatic Approaches to Stereospecific Synthesis
While the provided search results primarily focus on chemo-catalytic methods, the field of biocatalysis offers promising alternatives for the stereospecific synthesis of chiral alcohols and their esters. Enzymes, such as lipases, are known to catalyze esterification and transesterification reactions with high enantioselectivity and diastereoselectivity.
In the context of this compound synthesis, a potential biocatalytic approach would involve the enzymatic resolution of a racemic mixture of cis- and trans-4-tert-butylcyclohexanol. A lipase (B570770) could selectively acylate one of the isomers with an isobutyrate donor, leaving the unreacted isomer to be separated. Alternatively, a biocatalytic reduction of 4-tert-butylcyclohexanone using a dehydrogenase enzyme could potentially lead to the stereospecific formation of either the cis or trans alcohol, which could then be esterified. While specific examples for this compound are not detailed in the search results, the principles of enzymatic catalysis are widely applicable in organic synthesis for achieving high stereochemical control.
Enzymatic Resolution and Enantioselective Synthesis
Enzymatic kinetic resolution (EKR) is a powerful technique for separating the enantiomers of chiral molecules. In the context of this compound synthesis, EKR is applied to its alcohol precursor, 4-tert-butylcyclohexanol. This process relies on the ability of an enzyme, typically a lipase, to selectively catalyze the acylation of one enantiomer (or stereoisomer) at a much faster rate than the other, allowing for their separation.
Lipases such as Candida antarctica lipase B (CAL-B) are highly effective for these resolutions. mdpi.comresearchgate.net In a typical EKR, the racemic alcohol is incubated with the lipase and an acyl donor. The enzyme's high enantioselectivity results in the formation of an ester from one enantiomer while leaving the other enantiomer unreacted. The efficiency of this process is measured by the enantiomeric excess (ee) of both the product and the remaining substrate, as well as the enantiomeric ratio (E), a measure of the enzyme's selectivity. E values greater than 200, indicating excellent selectivity, have been reported for similar resolutions. mdpi.comresearchgate.net
The success of the resolution depends on carefully controlling reaction parameters. For instance, the reaction is often stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the acylated product and the unreacted alcohol. mdpi.com Temperature and reaction time are critical; a study on a similar compound found that perfect kinetic resolution could be achieved in 24 hours at 25°C, or in just 12 hours by increasing the temperature to 40°C. mdpi.com
| Enzyme | Acyl Donor | Key Findings | Reference |
| Candida antarctica Lipase B (CAL-B) | Vinyl Propionate | Achieved high enantioselectivity (E > 200) in the resolution of allylic alcohols. | researchgate.net |
| Candida antarctica Lipase B (CAL-B) | Various | Reached 50% conversion after 24 hours, yielding both remaining substrate and product with >99% ee. | mdpi.com |
| Candida rugosa Lipase | Isopropenyl Acetate | Successfully used in kinetic resolution, demonstrating the utility of different lipases and acyl donors. | mdpi.com |
This table presents data from enzymatic resolutions of analogous compounds to illustrate the principles applied to 4-tert-butylcyclohexanol.
Lipase-Mediated Esterification and Transesterification
The final step in producing this compound is the esterification of 4-tert-butylcyclohexanol. Lipases are highly efficient catalysts for this transformation, offering a green alternative to chemical methods that may require harsh conditions. The reaction can proceed via two main pathways: direct esterification with isobutyric acid or, more commonly, transesterification using an activated isobutyrate ester.
In lipase-mediated transesterification, an acyl donor such as vinyl isobutyrate or isopropenyl isobutyrate is used. These reactions are often effectively irreversible because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, thus driving the reaction forward. Research on the closely related synthesis of 4-(tert-butyl)cyclohexyl acetate has shown that lipases like Candida antarctica lipase A (CALA) effectively catalyze the acetylation of cis-4-(tert-butyl)cyclohexanol. mdpi.com A similar process is applicable for isobutyrylation. The reaction is typically conducted by dissolving the alcohol in a solvent like methyl tert-butyl ether (MTBE) with the acyl donor and the enzyme. mdpi.com
Immobilized lipases, such as Novozym 435 (which is immobilized CAL-B), are particularly favored in industrial applications. nih.gov Immobilization enhances enzyme stability and allows for easy separation from the reaction mixture and subsequent reuse, improving the economic feasibility of the process.
| Enzyme | Acyl Donor | Substrate | Key Findings | Reference |
| Candida antarctica Lipase A (CALA) | Vinyl Acetate | cis-4-(tert-butyl)cyclohexanol | Effective acetylation achieved at 30°C in MTBE solvent. | mdpi.com |
| Novozym 435 (Immobilized CAL-B) | Methanol (for transesterification) | Rapeseed Oil | Demonstrated efficacy of immobilized lipase in transesterification; tert-butanol (B103910) can be added to improve performance. | nih.gov |
This table includes data for the analogous acetylation reaction and general lipase-mediated transesterification to demonstrate the methodology.
Carbonyl Reductase (CRED) Applications in Precursor Synthesis
The stereochemistry of the final product is often determined by the stereochemistry of its precursor, 4-tert-butylcyclohexanol. The stereoselective synthesis of this alcohol from its corresponding ketone, 4-tert-butylcyclohexanone, is a critical step. Carbonyl reductase (CRED) enzymes, also known as alcohol dehydrogenases (ADHs), have become the method of choice for the asymmetric reduction of prochiral ketones. almacgroup.com
These enzymes catalyze the transfer of a hydride from a cofactor, typically NAD(P)H, to the carbonyl carbon of the ketone. mdpi.comnih.gov The process is highly stereoselective, yielding the desired cis or trans isomer of the alcohol with high diastereoisomeric and/or enantiomeric excess. mdpi.com To make the process cost-effective, the expensive cofactor is continuously regenerated in situ using a coupled-substrate approach, such as the oxidation of a sacrificial alcohol like isopropanol. almacgroup.com
The selection of the right enzyme is crucial for success. Large panels of CREDs are often screened to identify a catalyst with high activity and selectivity for the target ketone. almacgroup.com Furthermore, the performance of a CRED can be significantly improved through protein engineering. For example, a study on a short-chain carbonyl reductase identified a single amino acid mutation (Ser154Lys) that increased the catalytic efficiency by 115% and enhanced the product's enantioselectivity from 95% to 99% ee. nih.gov This improvement was attributed to a more compact and stable substrate-binding pocket in the mutant enzyme. nih.gov Reaction conditions such as temperature and pH are also optimized to maximize conversion and enzyme stability, with temperatures around 30°C often providing a good balance. almacgroup.com
| Enzyme Type | Substrate | Key Findings | Reference |
| Alcohol Dehydrogenases (ADHs) | 4-tert-butylcyclohexanone | Several commercial ADHs produced cis-4-tert-butylcyclohexanol with high conversion and diastereoisomeric excess. | mdpi.com |
| Carbonyl Reductases (CREDs) | Prochiral Ketones | Regarded as the method of choice for asymmetric ketone reduction; process benefits from optimization of pH and temperature (e.g., 30°C). | almacgroup.com |
| Short-Chain Carbonyl Reductase (mutant) | 4-hydroxy-2-butanone | A Ser154Lys mutant showed a 115% increase in catalytic efficiency and improved enantioselectivity to 99% ee. | nih.gov |
This table highlights the application of CREDs and ADHs in producing chiral alcohols from ketones, a process directly applicable to the synthesis of the 4-tert-butylcyclohexanol precursor.
Conformational Analysis and Molecular Dynamics of 4 Tert Butylcyclohexyl Isobutyrate
Theoretical and Computational Investigations of Conformational Landscapes
Computational chemistry offers profound insights into the relative energies of different conformations and the barriers to their interconversion. For 4-tert-butylcyclohexyl isobutyrate, these methods can elucidate the subtle energetic differences between the cis and trans isomers, as well as the various ring, and ester group orientations.
Molecular Mechanics (MM2, MM3, MM4) Calculations of Strain Energy
Molecular mechanics methods provide a computationally efficient means to assess the steric strain energies of different conformers. While specific MM calculations for this compound are not extensively reported, data from analogous systems, such as cis-1,4-di-tert-butylcyclohexane, offer valuable benchmarks. In these systems, force fields like MM3 and MM4 are employed to calculate the energies of various conformations, including the chair, twist-boat, and boat forms.
For this compound, the trans isomer is expected to overwhelmingly favor a chair conformation with both the tert-butyl and isobutyrate groups in equatorial positions to minimize steric strain. The cis isomer, however, presents a more complex picture. A chair conformation would force one of the bulky substituents into a high-energy axial position. Consequently, similar to cis-1,4-di-tert-butylcyclohexane, the cis isomer of this compound is predicted to adopt a twist-boat conformation to alleviate the severe 1,3-diaxial interactions that would be present in a chair form.
Table 1: Representative Calculated Strain Energies for Substituted Cyclohexane (B81311) Conformations
| Compound | Conformation | Method | Calculated Relative Strain Energy (kcal/mol) |
|---|---|---|---|
| cis-1,4-di-tert-butylcyclohexane | Twist-Boat | MM3 | 0.00 (most stable) |
| cis-1,4-di-tert-butylcyclohexane | Chair | MM3 | ~4.8 |
Note: Data is based on analogous compounds to infer the behavior of this compound.
Quantum Chemical Methods (e.g., Ab Initio, DFT) for Conformational Energies
Quantum chemical methods, such as ab initio calculations and Density Functional Theory (DFT), provide a more accurate description of electronic effects and, therefore, more reliable conformational energies. These methods have been applied to study the conformational preferences of substituted cyclohexanes, confirming the general findings of molecular mechanics but with greater quantitative accuracy.
For this compound, DFT calculations would be instrumental in determining the precise energy difference between the chair and twist-boat conformations of the cis isomer. The choice of functional and basis set is crucial for obtaining reliable results. For instance, methods that account for dispersion forces are important for accurately modeling the non-covalent interactions that stabilize certain conformations. It is anticipated that these higher-level calculations would confirm the twist-boat as the global minimum for the cis isomer.
Molecular Dynamics Simulations for Conformational Fluxionality
Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic nature of molecules, providing insights into the conformational changes that occur over time. An MD simulation of this compound would model the movements of all atoms in the system, revealing the pathways and timescales of conformational interconversions.
For the trans isomer, an MD simulation would likely show the molecule residing almost exclusively in the diequatorial chair conformation, with occasional minor fluctuations. In contrast, a simulation of the cis isomer would be expected to show a dynamic equilibrium between various twist-boat and potentially other non-chair conformations. The simulation could also provide information on the rotation of the isobutyrate group itself, which can adopt different orientations relative to the cyclohexane ring.
Experimental Characterization of Conformations
Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for validating the theoretical predictions and providing a real-world picture of the conformational landscape of this compound.
Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Interconversion Barriers
Dynamic NMR is a key technique for studying molecules that exist as a mixture of interconverting conformers. By recording NMR spectra at different temperatures, it is possible to "freeze out" individual conformers and determine their relative populations and the energy barriers to their interconversion.
For this compound, the ¹H and ¹³C NMR spectra of the cis and trans isomers are expected to be distinct. The trans isomer, with its locked diequatorial chair conformation, would show a relatively simple spectrum. In contrast, the spectrum of the cis isomer at room temperature would likely show averaged signals due to the rapid interconversion of different twist-boat conformers. Upon cooling, the signals would broaden and eventually decoalesce into separate sets of peaks corresponding to the individual, slowly interconverting conformers. From the coalescence temperature and the chemical shift differences, the free energy of activation (ΔG‡) for the conformational interchange can be calculated.
Table 2: Expected Dynamic NMR Observations for cis-4-tert-Butylcyclohexyl Isobutyrate
| Temperature | Expected Spectral Features | Information Gained |
|---|---|---|
| Room Temperature | Averaged signals for ring protons and carbons. | Indication of rapid conformational exchange. |
| Coalescence Temperature | Broadening of specific signals. | Allows for the calculation of the rate of interconversion. |
Spectroscopic Signatures of Preferred Conformations
The specific chemical shifts and coupling constants in the NMR spectrum, as well as characteristic bands in infrared (IR) spectroscopy, serve as signatures of the preferred conformation.
In the ¹H NMR spectrum of the trans isomer of this compound, the proton at C1 (attached to the isobutyrate group) would be in an axial position and is expected to show a broad multiplet due to large axial-axial and smaller axial-equatorial couplings to the adjacent protons. For the cis isomer, where this proton would be in a pseudo-equatorial position in a twist-boat conformation, a narrower multiplet with smaller coupling constants would be anticipated.
In IR spectroscopy, the C=O stretching frequency of the isobutyrate group might show subtle differences between the cis and trans isomers due to the different steric environments. Furthermore, the fingerprint region of the IR spectrum could potentially be used to distinguish between the chair and twist-boat conformations.
Steric Effects and Conformational Preferences of the tert-Butyl Group
The tert-butyl group is exceptionally bulky, and its presence as a substituent on a cyclohexane ring, as in this compound, profoundly influences the conformational equilibrium of the ring. Its significant steric demand is a cornerstone of conformational analysis.
A-Value Analysis and its Implications for Conformational Stability
A-values are a quantitative measure of the steric bulk of a substituent, representing the difference in Gibbs free energy (ΔG) between a conformation where the substituent is in an axial position versus an equatorial position on a cyclohexane ring. wikipedia.org A higher A-value signifies a greater preference for the equatorial position to minimize steric strain. masterorganicchemistry.com
The tert-butyl group possesses one of the largest A-values among common substituents. This high value is primarily due to severe 1,3-diaxial interactions that occur when the tert-butyl group occupies an axial position. In this orientation, it experiences significant steric repulsion from the two axial hydrogens on the same side of the ring. msu.edu
The substantial energy difference between the axial and equatorial conformations for a tert-butyl group effectively "locks" the cyclohexane ring into the conformation where the tert-butyl group is equatorial. chemistryschool.net This locking effect means that the ring flip to the conformation with an axial tert-butyl group is highly unfavorable. For this compound, this implies that the tert-butyl group will almost exclusively reside in the equatorial position, which in turn dictates the conformational preference of the isobutyrate group.
| Substituent | A-Value (kcal/mol) |
| tert-Butyl | ~4.7 - 5.0 wikipedia.orgresearchgate.net |
| Isopropyl | 2.15 masterorganicchemistry.com |
| Ethyl | 1.75 masterorganicchemistry.com |
| Methyl | 1.74 wikipedia.org |
| Hydroxyl | 0.87 masterorganicchemistry.com |
| Bromine | 0.43 masterorganicchemistry.com |
This table presents the A-values for various substituents, illustrating the significant steric bulk of the tert-butyl group compared to others. The A-value quantifies the energy penalty for a substituent to be in the axial position on a cyclohexane ring.
Influence of the tert-Butyl Group on Cyclohexane Ring Conformation (Chair, Boat, Twist-Boat)
The cyclohexane ring can adopt several conformations, with the most stable being the chair conformation, which minimizes both angle strain and torsional strain. wikipedia.org Other higher-energy conformations include the boat, twist-boat, and half-chair. wikipedia.org
Due to its large steric requirement, the tert-butyl group strongly favors the equatorial position in a chair conformation to avoid energetically costly 1,3-diaxial interactions. msu.edu This preference is so pronounced that it effectively prevents the ring from flipping to the alternative chair conformation where the tert-butyl group would be axial. chemistryschool.net
| Conformation | Relative Energy (kcal/mol) | Key Features |
| Chair | 0 (most stable) | Minimizes angle and torsional strain. wikipedia.org |
| Twist-Boat | ~5.5 | Less stable than the chair but more stable than the boat. wikipedia.org |
| Boat | ~6.9 | Higher in energy due to flagpole interactions and eclipsing strain. wikipedia.org |
| Half-Chair | ~10.8 | A high-energy transition state between chair and twist-boat conformations. wikipedia.org |
This table outlines the relative energies of the principal conformations of cyclohexane. The significant energy difference highlights the strong preference for the chair conformation in most circumstances.
Reaction Mechanisms and Chemical Reactivity of 4 Tert Butylcyclohexyl Isobutyrate
Hydrolytic Degradation Pathways
The stability of 4-tert-butylcyclohexyl isobutyrate is significantly influenced by the pH of its environment. Both acidic and basic conditions can catalyze its breakdown into its constituent alcohol and carboxylic acid.
Acid-Catalyzed Hydrolysis Mechanisms
Under acidic conditions, the hydrolysis of this compound proceeds through a mechanism that is essentially the reverse of Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of 4-tert-butylcyclohexanol (B146172) yields the protonated isobutyric acid, which then loses a proton to regenerate the acid catalyst and form isobutyric acid. chemistrysteps.com
It is important to note that due to the tertiary nature of the alkyl group attached to the oxygen atom in the alcohol moiety, an alternative SN1-type mechanism can also occur. In this pathway, following the initial protonation of the carbonyl oxygen, the carbon-oxygen bond of the alcohol component cleaves, forming a relatively stable tertiary carbocation (the 4-tert-butylcyclohexyl cation) and isobutyric acid. chemistrysteps.com The carbocation then reacts with water to form 4-tert-butylcyclohexanol.
Base-Catalyzed Hydrolysis (BAC2 Mechanism)
In the presence of a base, such as sodium hydroxide (B78521), this compound undergoes hydrolysis via the well-established BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. masterorganicchemistry.comyoutube.comnih.gov This process, also known as saponification, is effectively irreversible. chemistrysteps.commasterorganicchemistry.com
| Step | Description |
| 1. Nucleophilic Attack | The hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon of the ester. |
| 2. Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed. |
| 3. Elimination of Leaving Group | The intermediate collapses, and the 4-tert-butylcyclohexyloxide ion is eliminated. |
| 4. Proton Transfer | The alkoxide ion deprotonates the newly formed isobutyric acid, resulting in the final products. |
Neutral Hydrolysis and Environmental Relevance
While acid and base-catalyzed hydrolysis are significant degradation pathways, neutral hydrolysis can also occur, albeit at a much slower rate. This process involves the uncatalyzed reaction of the ester with water. The environmental relevance of hydrolysis lies in its potential to break down this compound in aquatic environments. The rate of this degradation is dependent on the pH, temperature, and presence of other chemical species in the water. Given that many natural waters have a pH range that can facilitate either mild acid or base-catalyzed hydrolysis, this degradation pathway is a key factor in determining the environmental persistence of the compound.
Enzymatic Transformation Mechanisms in Non-Human Systems
In various non-human biological systems, this compound can be transformed by enzymes, primarily esterases. These biocatalytic reactions play a crucial role in the metabolism and detoxification of this compound in organisms.
Esterase-Mediated Hydrolysis and Acyl-Oxygen Bond Fission
Esterases are a class of hydrolase enzymes that catalyze the cleavage of ester bonds. The enzymatic hydrolysis of this compound follows a mechanism analogous to chemical hydrolysis, specifically involving the fission of the acyl-oxygen bond. The active site of the esterase facilitates the nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of an acyl-enzyme intermediate and the release of 4-tert-butylcyclohexanol. The acyl-enzyme intermediate then undergoes hydrolysis to release isobutyric acid and regenerate the free enzyme. This process is a common metabolic pathway for ester-containing compounds in a wide range of organisms.
Influence of the tert-Butyl Group on Reaction Kinetics and Selectivity
The tert-butyl group, a large and sterically demanding substituent, plays a pivotal role in the chemical reactivity of the this compound molecule. Its presence introduces significant steric hindrance and influences the reactivity of adjacent chemical bonds.
Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents. masterorganicchemistry.com The tert-butyl group, with its three methyl groups branching from a central carbon, is a classic example of a substituent that causes significant steric hindrance. youtube.com This steric bulk can shield nearby reactive centers from the approach of other molecules, thereby inhibiting or slowing down reactions. masterorganicchemistry.comyoutube.com In the context of this compound, the tert-butyl group's primary influence is to lock the conformation of the cyclohexane (B81311) ring. Due to its large size, the tert-butyl group strongly prefers to occupy an equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. This conformational locking has profound implications for the reactivity of the ester group at the C1 position.
For reactions occurring at the ester carbonyl group, the bulky tert-butyl group at the C4 position can influence the approach of nucleophiles. Although distant, its effect is transmitted through the rigid chair conformation of the cyclohexane ring. The steric environment around the ester is different for the cis and trans isomers. In the cis isomer, where the isobutyrate group is axial, it is more sterically hindered. Conversely, in the trans isomer, the equatorial isobutyrate group is more accessible to incoming reagents. This difference in steric accessibility can lead to different reaction rates for the two isomers.
Table 1: Relative Reaction Rates in SN2 Reactions for Alkyl Halides with Varying Steric Hindrance
| Alkyl Halide | Relative Rate |
| Methyl | 30 |
| Ethyl | 1 |
| Isopropyl | 0.02 |
| tert-Butyl | ~0 |
This table illustrates the general principle of how increasing steric hindrance dramatically decreases the rate of SN2 reactions. A similar trend would be expected for reactions where a nucleophile attacks a carbon atom bearing bulky substituents like the tert-butylcyclohexyl group.
Reactivity of C-H Bonds Adjacent to the tert-Butyl Group
The tert-butyl group also influences the reactivity of the C-H bonds on the cyclohexane ring, particularly those adjacent to it (at the C3 and C5 positions) and at the C4 position itself. The reactivity of these C-H bonds is crucial in processes like oxidation and free radical reactions. Research into the functionalization of unactivated aliphatic C-H bonds has shown that the stereoelectronic environment of the C-H bond is critical. nih.gov
In cyclohexane derivatives, a notable difference in reactivity exists between axial and equatorial C-H bonds. Studies on hydrogen atom transfer (HAT) reactions have demonstrated that tertiary axial C-H bonds experience deactivation, while tertiary equatorial C-H bonds show activation. nih.gov This phenomenon is attributed to the transition state energetics; the transition state for abstracting an equatorial hydrogen can be stabilized by the release of 1,3-diaxial strain, whereas the transition state for abstracting an axial hydrogen can lead to increased torsional strain. nih.gov
For the C-H bond at the C4 position of this compound, which is a tertiary C-H bond, its reactivity in HAT reactions would be influenced by its orientation. Given the strong preference of the tert-butyl group for the equatorial position, the C-H bond at C4 is axial. Based on the general principles observed in cyclohexane systems, this axial C-H bond would be considered deactivated towards hydrogen abstraction. nih.gov
The reactivity of C-H bonds can also be influenced by polar effects. nih.gov The presence of electron-withdrawing groups can deactivate nearby C-H bonds towards reactions with electrophilic radicals. nih.gov While the isobutyrate group is at a distance, its electronic influence across the ring is generally weak.
Table 2: General Reactivity Trends of C-H Bonds in Cyclohexane Systems
| C-H Bond Position | Relative Reactivity in HAT | Rationale |
| Tertiary Equatorial | Activated | Release of 1,3-diaxial strain in transition state |
| Tertiary Axial | Deactivated | Increase in torsional strain in transition state |
Polymerization Reaction Mechanisms Involving Isobutyrate Esters
Esters such as this compound are generally not used as monomers in traditional chain-growth polymerization reactions like those for alkenes. However, the isobutyrate ester functionality can be involved in polymerization through other mechanisms, primarily step-growth polymerization or by being part of a more complex monomer.
Step-growth polymerization, specifically to form polyesters, typically involves the reaction between a dicarboxylic acid (or its derivative) and a diol. libretexts.orglibretexts.org In this context, a molecule containing an isobutyrate ester would not directly polymerize on its own. However, if the 4-tert-butylcyclohexyl moiety were part of a diol or dicarboxylic acid monomer, the principles of polyesterification would apply. The kinetics of such a reaction would be influenced by the steric hindrance around the reacting functional groups.
Isobutyrate esters can potentially be involved in radical polymerization if they are part of a monomer containing a polymerizable group, such as a vinyl or acrylate (B77674) group. For instance, if the alcohol part of the ester were a vinyl alcohol (which is unstable and rearranges), or more plausibly if the isobutyrate were a substituent on an acrylate monomer, it could undergo radical polymerization.
Radical polymerization proceeds via three main steps: initiation, propagation, and termination. purdue.eduacs.orgyoutube.com
Initiation: A free radical initiator, often a peroxide like benzoyl peroxide, decomposes upon heating or exposure to light to form initial radicals. purdue.edu These radicals then add to the double bond of a monomer to create a new, monomer-centered radical. purdue.edu
Propagation: The monomer radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end. This step repeats, rapidly increasing the chain length.
Termination: The growth of polymer chains is halted when two radicals react with each other, either by combination (forming a single longer chain) or disproportionation (one radical abstracts a hydrogen from the other, forming a saturated and an unsaturated chain end). purdue.eduacs.org
The bulky 4-tert-butylcyclohexyl group within such a hypothetical monomer would likely have a significant impact on the polymerization kinetics. The steric hindrance could affect the rate of propagation and the tacticity (stereochemistry) of the resulting polymer.
Table 3: Elementary Steps in Radical Polymerization
| Step | Description | Example Reactants | Example Products |
| Initiation | Formation of initial radicals and their addition to a monomer. | Peroxide Initiator, Monomer (e.g., Vinyl Compound) | Monomer Radical |
| Propagation | Successive addition of monomers to the growing radical chain. | Monomer Radical, Monomer | Longer Radical Chain |
| Termination | Reaction between two radicals to end chain growth. | Two Radical Chains | Stable Polymer Chain(s) |
Advanced Spectroscopic and Chromatographic Characterization of 4 Tert Butylcyclohexyl Isobutyrate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural analysis of 4-tert-butylcyclohexyl isobutyrate, providing detailed information about the atomic arrangement and stereochemistry.
¹H and ¹³C NMR Spectral Analysis for Isomer Differentiation
The differentiation between the cis and trans isomers of this compound is readily achieved by analyzing their ¹H and ¹³C NMR spectra. The distinct spatial arrangements of the substituents on the cyclohexane (B81311) ring in each isomer lead to unique chemical shifts for the hydrogen and carbon nuclei. tutorchase.com
In ¹H NMR, the chemical shift of the proton attached to the carbon bearing the isobutyrate group (H-1) is a key diagnostic marker. For the trans isomer, where the isobutyrate group is in an equatorial position, the H-1 proton is axial and typically appears at a different chemical shift compared to the H-1 proton of the cis isomer, where the isobutyrate group is axial and the H-1 proton is equatorial. The coupling constants between adjacent protons also provide valuable information for isomer assignment. youtube.com
Similarly, ¹³C NMR spectroscopy offers clear differentiation. The chemical shifts of the carbon atoms in the cyclohexane ring, particularly C-1 and C-4, are sensitive to the stereochemistry of the molecule. spectrabase.comspectrabase.com The carbon of the tert-butyl group also exhibits distinct chemical shifts for the cis and trans isomers. chemicalbook.comchemicalbook.com
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Isomers
| Proton | cis Isomer (Axial Isobutyrate) | trans Isomer (Equatorial Isobutyrate) |
| H-1 (methine proton of cyclohexane) | ~4.8 | ~4.5 |
| tert-Butyl Protons | ~0.85 | ~0.86 |
| Isobutyrate CH | ~2.5 | ~2.4 |
| Isobutyrate CH₃ | ~1.15 | ~1.16 |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers
| Carbon | cis Isomer (Axial Isobutyrate) | trans Isomer (Equatorial Isobutyrate) |
| C-1 (ester-bearing carbon) | ~70 | ~74 |
| C-4 (tert-butyl bearing carbon) | ~47 | ~47 |
| tert-Butyl Quaternary Carbon | ~32 | ~32 |
| tert-Butyl Methyl Carbons | ~27.5 | ~27.6 |
| Isobutyrate Carbonyl Carbon | ~176 | ~176 |
| Isobutyrate CH Carbon | ~34 | ~34 |
| Isobutyrate CH₃ Carbons | ~19 | ~19 |
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
To further elucidate the complex structure and confirm assignments, two-dimensional (2D) NMR techniques are employed. ipb.pt
Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between the H-1 proton and the adjacent methylene (B1212753) protons on the cyclohexane ring, as well as between the methine and methyl protons of the isobutyrate group. This helps to trace the connectivity of the proton network. youtube.comyoutube.com
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlate directly bonded proton and carbon atoms. This is crucial for unambiguously assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, the signal for the H-1 proton will correlate with the C-1 carbon signal. youtube.comscielo.br
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect longer-range couplings between protons and carbons (typically over two to three bonds). This technique is invaluable for establishing the connectivity across the ester linkage, showing correlations between the H-1 proton of the cyclohexane ring and the carbonyl carbon of the isobutyrate group, and between the isobutyrate protons and the C-1 carbon. youtube.comscielo.br
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a characteristic pattern of fragment ions. While a molecular ion peak (M+) for this compound may be observed, it is often weak. miamioh.edu Key fragmentation pathways include:
Loss of the isobutyric acid moiety: A prominent peak corresponding to the loss of isobutyric acid (C₄H₈O₂) from the molecular ion.
Loss of the isobutyrate radical: Cleavage of the ester bond leading to a fragment representing the 4-tert-butylcyclohexyl cation.
Fragmentation of the cyclohexane ring: Subsequent fragmentation of the cyclohexane ring leads to a series of smaller ions. libretexts.org
McLafferty rearrangement: This rearrangement can occur in the isobutyrate portion, leading to characteristic fragment ions. miamioh.edu
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is a powerful technique that measures the mass-to-charge ratio of an ion with very high precision. nih.gov This allows for the determination of the exact molecular formula of this compound (C₁₄H₂₆O₂). By comparing the experimentally measured exact mass with the calculated theoretical mass, the elemental composition can be unequivocally confirmed, providing a high degree of confidence in the compound's identification. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. miamioh.educhemicalbook.com The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
Key IR absorptions for this compound include:
C=O Stretch: A strong, sharp absorption band in the region of 1735-1750 cm⁻¹, characteristic of the ester carbonyl group.
C-O Stretch: A strong absorption in the 1150-1250 cm⁻¹ region, corresponding to the stretching vibration of the C-O single bond of the ester.
C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ range due to the stretching vibrations of the C-H bonds in the cyclohexane ring and the alkyl groups.
C-H Bend: Bending vibrations for the CH₂ and CH₃ groups are observed in the 1365-1465 cm⁻¹ region.
The IR spectra of the cis and trans isomers may show subtle differences in the fingerprint region (below 1500 cm⁻¹), which can sometimes be used for differentiation, although NMR is the more definitive technique for this purpose. chemicalbook.comchemicalbook.com
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental analytical technique that separates components of a mixture based on their differential distribution between a mobile phase and a stationary phase. chemcoplus.co.jpsigmaaldrich.com For a volatile and semi-volatile compound like this compound, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most pertinent and widely employed techniques.
Gas chromatography is a powerful tool for the analysis of volatile compounds, making it highly suitable for this compound. In GC, a gaseous mobile phase transports the vaporized sample through a column containing a stationary phase. The separation is based on the compound's boiling point and its interactions with the stationary phase. youtube.com Given that this compound exists as cis and trans isomers, GC is particularly crucial for their separation and quantification, as these isomers can exhibit different scent characteristics.
The separation of these isomers is influenced by the choice of the stationary phase. Non-polar stationary phases, such as those containing polydimethylsiloxane, separate compounds primarily based on their boiling points. In the case of cyclohexyl derivatives, the trans isomer is often more volatile and elutes before the cis isomer. For instance, in the analysis of the closely related 4-tert-butylcyclohexyl acetate (B1210297), the trans isomer is observed to elute before the cis isomer on a non-polar SE-30 column. nist.gov A similar elution pattern is expected for this compound.
The selection of the GC column, including its length, internal diameter, and film thickness, also plays a critical role in achieving optimal separation. Longer columns generally provide better resolution, while the film thickness can influence the retention time and capacity of the column. chemcoplus.co.jp For quantitative analysis, a flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds and a wide linear range. youtube.com When coupled with a mass spectrometer (GC-MS), not only can the isomers be quantified, but their identity can also be unequivocally confirmed by their mass spectra.
Table 1: Representative Gas Chromatography (GC) Parameters for the Analysis of 4-tert-Butylcyclohexyl Esters
| Parameter | Value/Description |
| Column | Capillary column with a non-polar stationary phase (e.g., 5% Phenyl Polydimethylsiloxane) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, hold for 5 minutes |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (for FID) |
Note: The above parameters are illustrative and may require optimization for specific instruments and applications. The data is based on typical conditions for similar fragrance esters.
High-performance liquid chromatography (HPLC) is another versatile technique for the analysis and purification of this compound. Unlike GC, HPLC is not limited by the volatility of the compound and can be used for both analytical and preparative scale separations. sigmaaldrich.com
For analytical purposes, reversed-phase HPLC is a common choice for esters like this compound. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The separation is based on the compound's hydrophobicity, with more non-polar compounds having longer retention times. This technique is highly effective for assessing the purity of the compound and detecting any non-volatile impurities.
The scalability of HPLC methods is a significant advantage, allowing for the transition from analytical-scale analysis to preparative-scale purification. sielc.com Preparative HPLC is employed to isolate and purify larger quantities of a specific compound from a mixture. This is particularly useful in the fragrance industry to obtain highly pure isomers of this compound for research or for use in high-end fragrance formulations where the specific scent profile of a single isomer is desired. The principles of separation remain the same as in analytical HPLC, but larger columns and higher flow rates are used to accommodate the larger sample load.
Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions for this compound Analysis
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (21.2 x 250 mm, 10 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v) | Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Volume | 10 µL | 1-5 mL |
Note: These conditions are based on established methods for similar ester compounds and serve as a starting point for method development for this compound. sielc.com
Environmental Fate and Biotransformation in Non Human Environmental Systems
Hydrolytic Stability and Degradation Kinetics in Aqueous Environments
The ester linkage in 4-tert-Butylcyclohexyl isobutyrate is the primary site for abiotic degradation in aqueous environments through hydrolysis. This process involves the cleavage of the ester bond to yield 4-tert-butylcyclohexanol (B146172) and isobutyric acid. The rate of ester hydrolysis is highly dependent on environmental conditions, particularly pH and temperature.
Studies on the hydrolysis of other esters, such as polylactides, demonstrate that degradation kinetics can be complex, often following multi-phase models where the rate may change over time. Temperature is a critical factor, with higher temperatures generally leading to faster hydrolysis rates. For structurally related compounds like bis(4-tert-butylcyclohexyl)peroxydicarbonate, stability is noted to be low, particularly with sensitivity to heat which can cause accelerated decomposition. Conversely, the related 4-tert-butylcyclohexyl acetate (B1210297) is considered generally stable under normal conditions. Given the structure of this compound, it is anticipated to have limited hydrolytic lability near neutral pH but may degrade more rapidly in more acidic or alkaline waters.
Microbial Degradation Pathways and Associated Microorganisms
Biodegradation is a crucial pathway for the environmental removal of organic compounds. For this compound, this process is expected to begin with the enzymatic hydrolysis of the ester bond, followed by the degradation of the resulting alcohol and carboxylic acid.
The initial step in the biodegradation of this compound is likely carried out by non-specific esterase enzymes, which are widespread in environmental microorganisms. This reaction would release 4-tert-butylcyclohexanol and isobutyric acid into the environment.
The subsequent fate of these products can be inferred from studies on related molecules:
Cyclohexyl Derivatives: The aerobic degradation of n-alkylcyclohexanes has been observed in bacteria such as Alcanivorax sp. This process typically involves the oxidation of the alkyl group, followed by β-oxidation, leading to intermediates like cyclohexanecarboxylic acid and cyclohexaneacetic acid. Under anaerobic conditions, sulfate-reducing bacteria from the Desulfosarcina-Desulfococcus cluster have been shown to degrade cyclohexane (B81311). The proposed pathway involves an initial addition to fumarate, forming cyclohexylsuccinate, which is then further metabolized. Bacteria from the genera Acidobacteria, Phenylobacterium, and Comamonas have also been identified in the degradation of other cyclohexyl-containing compounds.
Isobutyrate and tert-Butyl Derivatives: The biodegradation of compounds with a tert-butyl group, such as methyl tert-butyl ether (MTBE), has been studied. The degradation of MTBE can lead to the formation of tert-butyl alcohol (TBA). TBA, in turn, can be metabolized further, with intermediates such as 2-hydroxy isobutyric acid (HIBA) being identified in pure bacterial cultures.
Computational Chemistry and in Silico Modeling for 4 Tert Butylcyclohexyl Isobutyrate Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For 4-tert-butylcyclohexyl isobutyrate, DFT calculations can be employed to determine its optimized molecular geometry, which is crucial for understanding its conformational preferences (i.e., the spatial arrangement of its atoms).
The theory can also be used to calculate key molecular properties that govern the reactivity and stability of the compound. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests that the molecule is more reactive and can be more easily excited. numberanalytics.com For instance, in studies of other organic molecules, DFT has been used to predict their reactivity and stability based on these frontier orbitals. researchgate.net
Furthermore, DFT can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map is invaluable for predicting how this compound might interact with other molecules, such as receptors or solvents. The calculated dipole moment and rotational constants provide further insight into its physical characteristics. chemrxiv.org
Table 1: Examples of Molecular Properties Calculable by DFT
| Property | Significance |
| Optimized Geometry | Determines the most stable 3D structure of the molecule. |
| HOMO/LUMO Energies | Indicate the electron-donating and electron-accepting capabilities of the molecule, respectively. |
| HOMO-LUMO Gap | A measure of the molecule's excitability and chemical reactivity. numberanalytics.com |
| Electrostatic Potential | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |
| Dipole Moment | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. chemrxiv.org |
Computational methods, particularly DFT, are also adept at predicting the spectroscopic parameters of molecules. This is highly useful for interpreting experimental spectra and confirming the structure of a synthesized compound like this compound. For example, DFT calculations can predict the vibrational frequencies that correspond to the peaks in an infrared (IR) spectrum. Similarly, it can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts.
In a related context, the coupling constants (J values) for the alcoholic methine protons of cis- and trans-4-tert-butylcyclohexanol, a precursor to the target compound, have been determined from proton NMR spectra. youtube.com Computational analysis could similarly predict the complex NMR spectrum of this compound, aiding in its structural confirmation and stereochemical assignment.
Molecular Docking and Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, a compound likely used for its olfactory properties, molecular docking can be used to study its interaction with olfactory receptors. This is a non-human and non-clinical application that seeks to understand the fundamental basis of odor perception.
The general approach involves creating a three-dimensional model of an olfactory receptor, which can be achieved using techniques like homology modeling or more advanced methods like AlphaFold2. chemrxiv.orgchemrxiv.org The this compound molecule is then "docked" into the binding site of the receptor model. The simulation calculates the binding affinity, which is a measure of how strongly the molecule interacts with the receptor. nih.gov
These studies can reveal the specific amino acid residues in the receptor that interact with the fragrance molecule and the types of intermolecular forces involved, such as hydrogen bonds and van der Waals interactions. wikipedia.org This information is crucial for understanding why a particular molecule has a specific scent and can guide the design of new fragrance compounds with desired olfactory properties. idw-online.de
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. wikipedia.org These models are built by finding a correlation between calculated molecular descriptors and experimentally determined properties for a set of similar compounds.
For this compound, QSAR models could be developed to predict its odor intensity or character based on a dataset of other fragrance molecules. acs.orgperfumerflavorist.com The molecular descriptors used in these models can be categorized as follows:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure of the molecule.
Electronic descriptors: Related to the electronic properties of the molecule, often calculated using quantum chemistry methods.
QSPR models can be used to predict various physicochemical properties of this compound, such as its boiling point, vapor pressure, and biodegradability. researchgate.net For example, a study on the biodegradability of fragrance materials used QSAR models to predict this environmental fate property. researchgate.net
Table 2: Common Descriptor Classes in QSAR/QSPR for Fragrance Compounds
| Descriptor Class | Examples | Predicted Property Examples |
| Topological | Molecular weight, connectivity indices | Boiling point, vapor pressure |
| Geometrical | Molecular surface area, volume | Odor intensity, receptor fit |
| Electronic | Dipole moment, HOMO/LUMO energies | Reactivity, binding affinity |
Data Mining and Cheminformatics Approaches to Related Compounds
Data mining and cheminformatics provide the tools to analyze large chemical datasets to identify trends and relationships. For this compound, these approaches can be used to place it within the broader "chemical space" of fragrance compounds. researchgate.net
By analyzing databases of known fragrance molecules, it is possible to define a "fragrance-like" property range. researchgate.net Cheminformatics tools can then be used to determine if this compound fits within this range. Furthermore, these methods can identify structurally similar compounds and create clusters of molecules with related properties. nih.gov This can be useful for "read-across" approaches, where the properties of a well-studied compound are used to infer the properties of a less-studied, but structurally similar, molecule like this compound.
Techniques such as the analysis of Molecular Quantum Numbers (MQNs) can be used to explore the chemical space and identify novel fragrance candidates that are related to the target compound. researchgate.net This data-driven approach complements the more focused computational methods described above by providing a broader context for understanding the properties and potential applications of this compound.
Analytical Method Development and Validation for 4 Tert Butylcyclohexyl Isobutyrate
Development of Robust Chromatographic Methods for Complex Mixtures
The analysis of 4-tert-Butylcyclohexyl isobutyrate is often performed within complex fragrance mixtures. Therefore, chromatographic methods must be developed to ensure selectivity and resolve the target analyte from other matrix components. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed for this purpose.
Optimization of GC and HPLC Parameters for Isomer Separation
The separation of the cis and trans isomers of this compound is a critical aspect of its analysis. The spatial arrangement of the tert-butyl and isobutyrate groups on the cyclohexane (B81311) ring leads to distinct physical and chemical properties, which can be exploited for chromatographic separation.
Gas Chromatography (GC):
GC is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The optimization of GC parameters is crucial for achieving baseline separation of the cis and trans isomers.
Column Selection: A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is often a suitable starting point. For enhanced separation of isomers, a more polar column, like a wax-type column (polyethylene glycol), may be necessary. The choice of column dimensions (length, internal diameter, and film thickness) also plays a significant role in resolution and analysis time.
Oven Temperature Program: A programmed temperature ramp is typically employed to ensure efficient separation of a wide range of components in a fragrance mixture. A slow initial ramp rate can improve the resolution of early-eluting compounds, including the isomers of this compound.
Carrier Gas Flow Rate: The linear velocity of the carrier gas (commonly helium or hydrogen) should be optimized to ensure maximum column efficiency.
Injector and Detector Temperatures: The injector temperature must be high enough to ensure complete volatilization of the sample without causing thermal degradation. The detector temperature, typically for a Flame Ionization Detector (FID), is also set high to prevent condensation of analytes.
A hypothetical optimized GC method for the separation of this compound isomers is presented in Table 1.
Table 1: Hypothetical Optimized GC-FID Parameters for the Analysis of this compound Isomers
| Parameter | Setting |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 60°C (hold 2 min), ramp at 5°C/min to 250°C (hold 5 min) |
| Injector | Splitless mode, 250°C |
| Detector (FID) | 280°C |
| Injection Volume | 1 µL |
High-Performance Liquid Chromatography (HPLC):
For less volatile impurities or in situations where derivatization is undesirable, HPLC offers a viable alternative. Reversed-phase HPLC is the most common mode used for the analysis of fragrance esters.
Column Selection: A C18 or C8 column is typically used for the separation of moderately non-polar compounds like this compound. The particle size of the stationary phase will influence efficiency and backpressure.
Mobile Phase Composition: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is used as the mobile phase. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components of a complex fragrance mixture with good resolution. The addition of a small amount of acid, like formic acid, can improve peak shape.
Flow Rate and Column Temperature: These parameters are optimized to achieve a balance between analysis time and separation efficiency.
An example of a potential HPLC method for the analysis of this compound is outlined in Table 2.
Table 2: Hypothetical Optimized HPLC-UV Parameters for the Analysis of this compound
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector (UV) | 210 nm |
| Injection Volume | 10 µL |
Derivatization Techniques for Enhanced Analysis
While this compound itself is amenable to direct GC and HPLC analysis, derivatization can be a valuable tool in specific analytical scenarios. Derivatization is a chemical modification of the analyte to improve its chromatographic behavior or detectability.
For instance, if one were analyzing for the presence of the precursor alcohol, 4-tert-butylcyclohexanol (B146172), or the corresponding carboxylic acid, isobutyric acid, as impurities or degradation products, derivatization would be highly beneficial. Alcohols and carboxylic acids can exhibit poor peak shape in GC due to their polarity and tendency to form hydrogen bonds.
Common derivatization reactions include:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl group of 4-tert-butylcyclohexanol into a less polar and more volatile trimethylsilyl (B98337) ether, leading to improved peak shape and resolution in GC analysis.
Esterification: The carboxyl group of isobutyric acid can be converted to an ester (e.g., a methyl ester using BF3/methanol) to increase its volatility for GC analysis.
It is important to note that derivatization adds an extra step to the sample preparation process and the reaction conditions must be carefully optimized to ensure complete and reproducible conversion.
Validation of Analytical Procedures (e.g., precision, accuracy, limits of detection)
Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. For the analysis of this compound, validation would typically involve assessing the following parameters, with acceptance criteria based on industry standards or regulatory requirements.
Table 3: Typical Validation Parameters and Acceptance Criteria for Chromatographic Methods
| Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | No interference at the retention time of the analyte and its isomers. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 |
| Range | The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% for spiked samples. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day) RSD ≤ 2%; Intermediate Precision (inter-day) RSD ≤ 3%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, etc. |
Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)
For unambiguous identification and for the analysis of trace-level components, hyphenated techniques that couple chromatography with mass spectrometry (MS) are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is the gold standard for the identification of volatile and semi-volatile compounds in complex mixtures. lcms.cz As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for highly confident identification by comparison to spectral libraries. In the context of this compound, GC-MS can be used to:
Confirm the identity of the cis and trans isomers.
Identify and quantify impurities and degradation products.
Analyze for the presence of the compound in complex matrices such as consumer products.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is particularly useful for the analysis of non-volatile or thermally labile compounds that are not amenable to GC analysis. lcms.cz While this compound is suitable for GC, LC-MS could be employed for the analysis of related, less volatile compounds in a fragrance formulation. The principles are similar to GC-MS, with the liquid chromatograph separating the components before they are introduced into the mass spectrometer for detection and identification.
Research on Biocatalytic Processes and Enzyme Interactions Non Human Focus
Screening and Characterization of Enzymes for Isobutyrate Hydrolysis and Synthesis
The synthesis and hydrolysis of esters like 4-tert-butylcyclohexyl isobutyrate are prime candidates for biocatalysis, typically involving lipases for the esterification/transesterification or hydrolysis steps, and alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) for the synthesis of the chiral alcohol precursor.
Enzyme Screening for Precursor Synthesis: The key precursor, 4-tert-butylcyclohexanol (B146172), exists as cis and trans isomers. The cis-isomer is often the more desired for certain applications. Biocatalytic reduction of the corresponding ketone, 4-tert-butylcyclohexanone (B146137), is an effective method to achieve high diastereomeric excess. A screening of commercially available ADHs can identify catalysts that selectively produce the cis-alcohol. For instance, in a study on related 4-alkylcyclohexanones, a kit of 18 different ADHs was tested, revealing several enzymes capable of high conversion and stereoselectivity. mdpi.com
Enzyme Screening for Ester Synthesis and Hydrolysis: Lipases are the most common enzymes screened for the synthesis (via esterification or transesterification) and hydrolysis of esters. The choice of lipase (B570770) is critical as it determines the reaction's efficiency and stereoselectivity. Common lipases used in screening studies include those from Candida antarctica (lipases A and B), Pseudomonas cepacia, and Pseudomonas fluorescens. nih.gov For example, Candida antarctica lipase A (CALA) has been effectively used for the acetylation of cis-4-(tert-butyl)cyclohexanol. mdpi.com The screening process typically involves reacting the substrate (4-tert-butylcyclohexanol and isobutyric acid or an isobutyrate ester) with a panel of different lipases under controlled conditions (e.g., temperature, solvent, time) and analyzing the product formation and isomeric purity.
The table below summarizes findings from a screening of alcohol dehydrogenases for the stereoselective reduction of 4-tert-butylcyclohexanone, the precursor to the alcohol moiety of the target compound.
Table 1: Screening of Alcohol Dehydrogenases (ADHs) for the Reduction of 4-tert-Butylcyclohexanone
This table is based on data for the reduction of a structurally similar ketone and is illustrative of the screening process.
| Enzyme | Conversion (%) | Diastereomeric Excess (de %) | Isomer |
|---|---|---|---|
| ADH-A01 | >99 | 91 | cis |
| ADH-A02 | >99 | 89 | cis |
| ADH-A03 | >99 | 84 | cis |
| ADH-A04 | >99 | 80 | cis |
Enzymatic Reaction Kinetics and Mechanistic Studies
The kinetics of lipase-catalyzed reactions are crucial for process optimization. These reactions, whether for synthesis or hydrolysis, typically follow a Ping-Pong Bi-Bi mechanism, involving the formation of a covalent acyl-enzyme intermediate.
In the case of hydrolysis of this compound, the mechanism involves:
Binding of the ester to the lipase's active site.
Nucleophilic attack by a serine residue in the enzyme's catalytic triad (B1167595) on the ester's carbonyl carbon, forming a tetrahedral intermediate.
Release of the alcohol moiety (4-tert-butylcyclohexanol), leaving an acyl-enzyme complex.
Hydrolysis of this complex by water, regenerating the free enzyme and releasing isobutyric acid.
For synthesis via transesterification (e.g., using vinyl isobutyrate as an acyl donor), the mechanism is similar, but instead of water, the alcohol (4-tert-butylcyclohexanol) attacks the acyl-enzyme intermediate to form the final ester product.
Kinetic Resolution: When dealing with a racemic mixture of 4-tert-butylcyclohexanol, lipases can selectively acylate one enantiomer at a much higher rate than the other. This process is known as enzymatic kinetic resolution (EKR). scielo.br The key parameters to describe the effectiveness of a kinetic resolution are the conversion (c) and the enantiomeric ratio (E). The E-value is a measure of the enzyme's selectivity and is calculated from the enantiomeric excess of the product (eeₚ) and the remaining substrate (eeₛ). An E-value greater than 200 is considered excellent for synthetic purposes. nih.gov
Studies on similar secondary alcohols show that reaction conditions such as the choice of acyl donor and solvent significantly impact kinetics. scielo.br For instance, using vinyl esters as acyl donors often leads to irreversible reactions and higher conversions because the released vinyl alcohol tautomerizes to acetaldehyde.
Enzyme Engineering and Optimization for Specific Isomer Production
Standard enzymes may not exhibit the desired level of activity or selectivity for a specific substrate like this compound. Enzyme engineering, through techniques like directed evolution or site-directed mutagenesis, can be employed to enhance performance. nih.gov
The goal of engineering is often to improve:
Stereoselectivity: To increase the production of a specific isomer (e.g., cis or trans).
Activity: To increase the reaction rate.
Stability: To enhance tolerance to temperature, organic solvents, or non-optimal pH levels.
For example, protein engineering has been used to improve the enantioselectivity of lipases in kinetic resolutions. In one study, the lipase LipC12 was engineered, resulting in a variant with a significantly increased E-value for the resolution of (R)-1-phenylethanol, although this came at the cost of some hydrolytic activity. researchgate.net Similarly, cytochromes P450 have been engineered through directed evolution to catalyze challenging asymmetric reactions with high stereocontrol, demonstrating the power of this approach to tune biocatalysts for specific outcomes. nih.gov This same principle could be applied to develop a lipase or ADH variant optimized for the synthesis of the desired isomer of this compound.
Substrate Specificity and Stereoselectivity in Biocatalytic Transformations
Substrate specificity and stereoselectivity are hallmarks of enzyme catalysis. The three-dimensional structure of an enzyme's active site allows it to distinguish between closely related substrates and between different stereoisomers of the same substrate.
Stereoselectivity in Precursor Synthesis: The synthesis of the precursor alcohol is a critical step where stereoselectivity is paramount. As shown in the ADH screening for the reduction of 4-tert-butylcyclohexanone, different enzymes exhibit a strong preference for producing the cis-isomer. mdpi.com This selectivity arises from the specific way the ketone substrate docks into the enzyme's active site, exposing one face of the carbonyl group to the hydride donor (the NADH or NADPH cofactor) over the other.
Stereoselectivity in Esterification/Hydrolysis: Lipases also exhibit stereoselectivity. In the kinetic resolution of racemic 4-tert-butylcyclohexanol, a lipase would selectively acylate one enantiomer (R or S) faster than the other. This enantiopreference is a key feature exploited in asymmetric synthesis. nih.gov Furthermore, lipases can differentiate between the cis and trans diastereomers of 4-tert-butylcyclohexanol. For example, Candida antarctica A (CALA) was shown to effectively catalyze the acetylation of pure cis-4-(tert-butyl)cyclohexanol, demonstrating its utility in reactions where the starting alcohol is already stereopure. mdpi.com The ability of an enzyme to selectively hydrolyze one isomer from a mixture of cis and trans this compound would be a valuable method for separating the isomers.
The table below illustrates the results of a kinetic resolution of a model secondary alcohol, highlighting the high enantioselectivity achievable with different lipases.
Table 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol
This table is based on data for the resolution of (rac)-4-phenylbut-3-en-2-ol and is illustrative of the selectivities that can be achieved.
| Enzyme/Biocatalyst | Time (h) | Conversion (%) | Product ee (%) | Configuration | E-value |
|---|---|---|---|---|---|
| P. fluorescens lipase | 72 | 48 | 99.2 | R | >200 |
| Porcine Pancreatic Lipase (PPL) | 72 | 50 | 99.6 | R | >200 |
| Lipozyme TL IM | 72 | 52 | 99.5 | R | >200 |
This data demonstrates that by selecting the appropriate lipase, it is possible to resolve racemic alcohols with exceptionally high selectivity (E > 200), yielding enantiopure products. researchgate.net A similar strategy would be applicable to the resolution of 4-tert-butylcyclohexanol or the hydrolysis of racemic this compound.
Future Research Avenues and Methodological Advancements for 4 Tert Butylcyclohexyl Isobutyrate
Exploration of Novel Synthetic Strategies for High-Purity Isomers
The distinct fragrance profiles of the cis and trans isomers of 4-tert-Butylcyclohexyl isobutyrate necessitate the development of synthetic routes that can produce each isomer in high purity. Future research will likely focus on stereoselective synthesis and efficient separation techniques.
One promising avenue is the use of chiral catalysts in the hydrogenation of 4-tert-butylphenol (B1678320) to 4-tert-butylcyclohexanol (B146172), the precursor to the final ester. The goal is to develop catalysts that preferentially yield either the cis or trans isomer, thereby minimizing the need for extensive downstream purification.
Another area of exploration is enzymatic catalysis . Lipases and other enzymes could be employed for the stereoselective esterification of 4-tert-butylcyclohexanol or the resolution of a racemic mixture of the final ester. This approach offers the potential for high selectivity under mild reaction conditions.
Furthermore, advancements in chromatographic separation will be crucial. Techniques such as supercritical fluid chromatography (SFC) and multi-column continuous chromatography are being investigated for their potential to provide high-throughput, efficient separation of the cis and trans isomers on an industrial scale.
Advanced Computational Simulations for Predicting Complex Molecular Behavior
Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound, reducing the need for extensive laboratory experimentation. mdpi.com
Molecular dynamics (MD) simulations can be used to study the conformational flexibility of the cis and trans isomers and how they interact with olfactory receptors. By simulating these interactions, researchers can gain insights into the structural basis for their different scent profiles.
Quantum mechanics (QM) calculations can provide highly accurate predictions of various molecular properties, including vibrational frequencies (which are related to infrared spectra) and NMR chemical shifts, aiding in the characterization of the individual isomers.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are also valuable. nih.gov These statistical models correlate the structural features of a molecule with its biological activity or physical properties. Future work will focus on developing more sophisticated QSAR models to predict the odor characteristics of novel fragrance molecules based on their chemical structure. nih.gov The Avogadro software, for example, is a tool used for computational chemistry and molecular modeling that can determine molecular weight and optimize energy through various force fields like the General Amber Force Field (GAFF), which is parameterized for organic compounds. mdpi.com
Investigation of Emerging Biotransformation Pathways in Environmental Systems
Understanding the environmental fate of this compound is essential. Future research will delve into the various ways this compound is transformed by microorganisms in soil and water.
A key focus will be on identifying the specific enzymes and metabolic pathways involved in its degradation. This can be achieved using techniques like high-resolution mass spectrometry (HRMS) to identify breakdown products and by studying the metabolic capabilities of microbial communities from different environments. nih.gov
Researchers are also interested in how environmental conditions, such as the presence of other chemicals or varying nutrient levels, affect the rate and pathway of biotransformation. nih.gov This knowledge is critical for accurately assessing the environmental persistence of the compound. Comparing metabolic pathways across different species can help in understanding these biotransformation processes. nih.govresearchgate.net
Development of Miniaturized and High-Throughput Analytical Platforms
The need for rapid and efficient analysis of chemical compounds has driven the development of miniaturized and high-throughput analytical platforms. nih.govresearchgate.net These technologies are particularly relevant for the fragrance industry, where large numbers of samples often need to be screened.
Microfluidic devices , or "lab-on-a-chip" systems, can perform chemical reactions and analyses on a very small scale, reducing sample and reagent consumption and analysis time. researchgate.net Future research will likely focus on developing integrated microfluidic systems for the synthesis and screening of fragrance compounds like this compound.
High-throughput screening (HTS) assays are also becoming increasingly important. nih.gov These automated systems can rapidly test large libraries of compounds for desired properties. The development of miniaturized HTS assays in formats like 384-well plates, combined with sensitive detection methods such as fluorescence, will accelerate the discovery of new fragrance ingredients and the optimization of existing formulations. nih.gov
Integration of Artificial Intelligence and Machine Learning in Chemical Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by enabling faster and more accurate predictions and analyses. bath.ac.uksciepub.comijettjournal.org
Machine learning models can be trained on large datasets of chemical structures and their corresponding properties to predict the characteristics of new compounds. nih.gov For example, an ML model could be developed to predict the odor profile of a molecule based on its structure, which would be a powerful tool for fragrance discovery. The integration of AI with computational simulation tools has significantly shortened the timeline for discovering and developing new molecules. sciepub.com
Q & A
Q. How should researchers critically assess the validity of published ADMET models for this compound?
- Methodological Answer : Validate in silico predictions (e.g., PubChem CID-based models ) against experimental data from in vitro assays (e.g., Caco-2 permeability, microsomal stability). Prioritize studies that disclose raw datasets and statistical parameters, avoiding overreliance on single-source predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
